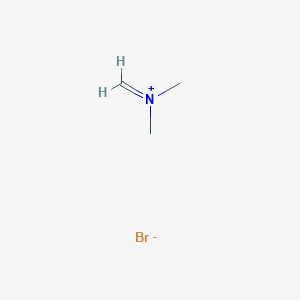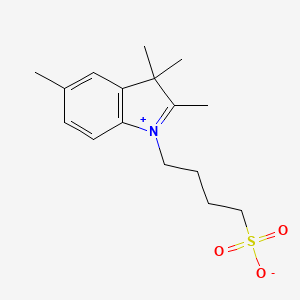
3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt is a chemical compound with the molecular formula C16H23NO3S and a molecular weight of 309.43 g/mol . This compound is known for its unique structure, which includes a sulfobutyl group attached to the indolium core. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt typically involves the reaction of indole derivatives with sulfobutylating agents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt involves its interaction with molecular targets such as enzymes and receptors. The sulfobutyl group enhances its solubility and allows it to interact more effectively with biological molecules. The pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt include:
2,3,3,5-Tetramethyl-1-(4-sulfobutyl)-3H-indolium: Shares a similar structure but may have different functional groups.
4-(2,3,3,5-Tetramethyl-3H-indolium-1-yl)butane-1-sulfonate: Another closely related compound with similar chemical properties.
The uniqueness of this compound lies in its specific sulfobutyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
54136-29-7 |
|---|---|
Molekularformel |
C16H23NO3S |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
4-(2,3,3,5-tetramethylindol-1-ium-1-yl)butane-1-sulfonate |
InChI |
InChI=1S/C16H23NO3S/c1-12-7-8-15-14(11-12)16(3,4)13(2)17(15)9-5-6-10-21(18,19)20/h7-8,11H,5-6,9-10H2,1-4H3 |
InChI-Schlüssel |
RBBBQDHFTRURQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)[N+](=C(C2(C)C)C)CCCCS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


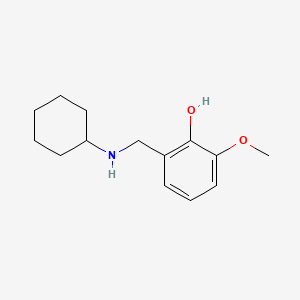

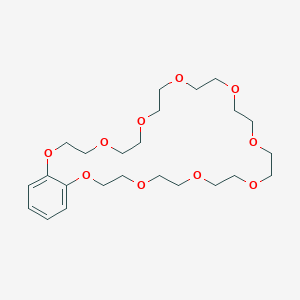


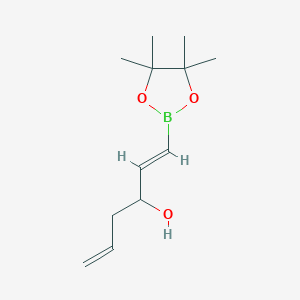
![3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic Acid](/img/structure/B14146428.png)

![(2E)-2-[(6-hydroxy-4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B14146439.png)
![1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol](/img/structure/B14146450.png)
![2,4-Dimethylthieno[3,2-d]pyrimidine](/img/structure/B14146461.png)
![2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid](/img/structure/B14146462.png)
